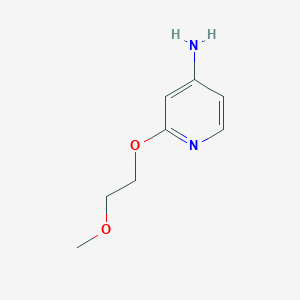

2-(2-Methoxyethoxy)pyridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2-Methoxyethoxy)pyridin-4-amine” is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.196 . It is a powder in physical form .

Synthesis Analysis

The synthesis of compounds similar to “2-(2-Methoxyethoxy)pyridin-4-amine” has been reported in the literature . For example, a series of N-substituted pyridin compounds were designed, screened computationally, and synthesized. The structures of these compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Molecular Structure Analysis

The molecular structure of “2-(2-Methoxyethoxy)pyridin-4-amine” can be represented by the InChI code 1S/C8H12N2O2/c1-11-5-6-12-8-7(9)3-2-4-10-8/h2-4H,5-6,9H2,1H3 .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3 and a boiling point of 328.5±32.0 °C at 760 mmHg . It is stored at room temperature .Applications De Recherche Scientifique

Regioselective Halogenation of Pyridines

A study explored the regioselective halogenation of amino, hydroxy, and methoxy pyridines, including derivatives similar to 2-(2-Methoxyethoxy)pyridin-4-amine, highlighting the synthetic utility in organic chemistry for further derivatization of pyridine cores (Canibano et al., 2001).

Synthesis and Bioactivity of Schiff Bases

Research into Schiff bases derived from 2-aminopyridine and substituted benzaldehydes, similar in structure to 2-(2-Methoxyethoxy)pyridin-4-amine, demonstrated their potential in producing compounds with inhibitory activity against various bacterial strains, indicating their significance in medicinal chemistry (Dueke-Eze et al., 2011).

Antioxidant and Acetylcholinesterase Inhibitory Properties

A study investigated the antioxidant and acetylcholinesterase (AChE) inhibitory properties of γ-pyridinyl amine derivatives, demonstrating the dual bioactivity of these compounds, which could be relevant for neurodegenerative disease research (Vargas Méndez & Kouznetsov, 2015).

Catalytic Applications in Olefin Methoxycarbonylation

Palladium(II) complexes involving pyridine derivatives were shown to act as catalysts for the methoxycarbonylation of olefins, demonstrating the utility of pyridine ligands in facilitating important catalytic processes in industrial chemistry (Zulu et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-(2-Methoxyethoxy)pyridin-4-amine It is known that pyrimidine-based compounds, which are structurally similar to this compound, often target cyclooxygenase enzymes (cox-1 and cox-2) and inhibit the production of prostaglandin e2 .

Mode of Action

The mode of action of 2-(2-Methoxyethoxy)pyridin-4-amine Similar compounds, such as pyrimidine-based anti-inflammatory agents, function by suppressing the activity of cox-1 and cox-2 enzymes, thereby reducing the generation of prostaglandin e2 .

Biochemical Pathways

The exact biochemical pathways affected by 2-(2-Methoxyethoxy)pyridin-4-amine It can be inferred from related compounds that the inhibition of cox enzymes leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response .

Result of Action

The molecular and cellular effects of 2-(2-Methoxyethoxy)pyridin-4-amine Based on the known effects of similar compounds, it can be inferred that the inhibition of cox enzymes and the subsequent reduction in prostaglandin e2 production would lead to a decrease in inflammation .

Propriétés

IUPAC Name |

2-(2-methoxyethoxy)pyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-4-5-12-8-6-7(9)2-3-10-8/h2-3,6H,4-5H2,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAHVQMTGOPYDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2598639.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2598644.png)

![5-{[(2,4,5-Trimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2598645.png)

![N-(2-ethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2598653.png)

![N-Methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-ynamide](/img/structure/B2598657.png)